molecular formula C8H18ClN B2568497 4-Ethyl-4-methylpiperidine hydrochloride CAS No. 4125-11-5

4-Ethyl-4-methylpiperidine hydrochloride

Cat. No.: B2568497
CAS No.: 4125-11-5
M. Wt: 163.69
InChI Key: KRKMRUQIEMZLPT-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methylpiperidine hydrochloride typically involves the alkylation of piperidine. One common method includes the reaction of piperidine with ethyl bromide and methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds as follows:

  • Alkylation Reaction:

    • Piperidine is reacted with ethyl bromide in an aprotic solvent like dimethylformamide (DMF) to form 4-ethylpiperidine.
    • 4-Ethylpiperidine is then reacted with methyl iodide under similar conditions to yield 4-ethyl-4-methylpiperidine.
  • Formation of Hydrochloride Salt:

    • The free base 4-ethyl-4-methylpiperidine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides of 4-ethyl-4-methylpiperidine.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Ethyl-4-methylpiperidine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-4-methylpiperidine hydrochloride depends on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. The compound’s piperidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways.

Comparison with Similar Compounds

    4-Methylpiperidine: Lacks the ethyl group, resulting in different reactivity and applications.

    4-Ethylpiperidine: Lacks the methyl group, affecting its chemical properties and uses.

    4-Ethyl-4-phenylpiperidine: Contains a phenyl group instead of a methyl group, leading to distinct biological activities.

Uniqueness: 4-Ethyl-4-methylpiperidine hydrochloride is unique due to the presence of both ethyl and methyl groups on the piperidine ring, which influences its steric and electronic properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

4-ethyl-4-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-8(2)4-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKMRUQIEMZLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4125-11-5
Record name 4-ethyl-4-methylpiperidine hydrochloride
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